2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate
Description
The compound 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate (CAS: 767288-45-9) is a hydrazone-functionalized aromatic ester with a molecular formula of C23H17Cl2N3O5 (MW: 486.3 g/mol) . Its structure comprises:
- A 3,4-dichlorobenzoate ester group at the phenyl ring.
- A 2-methoxy substituent on the phenolic ring.
- An (E)-hydrazono methyl linker conjugated to a 4-methoxyanilino-oxo-acetyl moiety.
Properties
CAS No. |
769148-69-8 |
|---|---|
Molecular Formula |
C24H19Cl2N3O6 |
Molecular Weight |
516.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O6/c1-33-17-7-5-16(6-8-17)28-22(30)23(31)29-27-13-14-3-10-20(21(11-14)34-2)35-24(32)15-4-9-18(25)19(26)12-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
UWFRXSKCZWXCOH-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form 4-methoxyanilino(oxo)acetyl chloride. This intermediate is then reacted with hydrazine to form the hydrazono derivative. Finally, the hydrazono derivative is reacted with 2-methoxy-4-formylphenyl 3,4-dichlorobenzoate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Variations in the Benzoate Group
The 3,4-dichlorobenzoate group distinguishes the target compound from analogs with simpler halogenation patterns:
- : The compound 4-((E)-{[{2-[(4-ETHOXYANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-CHLOROBENZOATE introduces an additional anilino carbonyl group, increasing molecular weight (MW: 615.04 g/mol) and steric bulk .
Modifications in the Hydrazone Moiety
The 4-methoxyanilino group in the target compound is critical for electronic and steric properties:
- : The analog 2-methoxy-4-[(E)-{[2-(1-naphthalenylamino)-1,2-dioxoethyl]hydrazinylidene}methyl]phenyl 3,4-dichlorobenzoate substitutes 4-methoxyanilino with 1-naphthylamino, introducing a bulkier aromatic system that may hinder rotational freedom and alter solubility .
- : 2-ethoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate shifts the methoxy group to the 3-position on the aniline ring and replaces the dichlorobenzoate with a 4-ethoxybenzoate, enhancing electron-donating effects .
Physicochemical Properties
- Collision Cross Section (CCS) : The analog in exhibits a predicted CCS of 209.8 Ų for the [M+H]+ adduct, which is lower than typical values for bulkier analogs like those with naphthyl groups (e.g., ) .
- Molecular Weight : The target compound (MW: 486.3) is lighter than derivatives with extended substituents (e.g., : MW 615.04), impacting solubility and diffusion properties .
Tabulated Comparison of Key Analogs
Implications of Substituent Effects
- Electron-Withdrawing vs.
- Steric Hindrance: Bulky groups like 1-naphthylamino () may reduce reactivity in nucleophilic environments but enhance binding affinity in hydrophobic pockets .
- Solubility and Bioavailability: The dichlorobenzoate group likely decreases aqueous solubility compared to non-halogenated analogs (e.g., ), which could influence pharmacokinetic behavior .
Biological Activity
2-Methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate is a compound of interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C25H21Cl2N3O
- Molecular Weight : 530.369 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and inflammation. The hydrazone moiety is believed to play a crucial role in its interaction with target proteins.
Anticancer Activity
Several studies have reported the anticancer effects of 2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines, including breast and colon cancer cells, demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Animal Studies : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor size and weight compared to control groups. Histopathological examinations revealed decreased mitotic figures and increased apoptotic cells in treated tumors.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models stimulated with lipopolysaccharides (LPS).
- Animal Models : In models of acute inflammation, administration of the compound significantly reduced paw edema and inflammatory cell infiltration.
Data Tables
| Activity Type | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 10 - 50 µM | Induction of apoptosis |
| Anticancer | Colon Cancer Xenograft | Various doses | Reduced tumor size |
| Anti-inflammatory | LPS-stimulated Macrophages | 5 - 20 µM | Decreased TNF-alpha and IL-6 levels |
| Anti-inflammatory | Acute Inflammation Model | Varies | Reduced paw edema |
Case Studies
- Case Study on Breast Cancer : A study published in a peer-reviewed journal highlighted the efficacy of this compound in reducing tumor growth in a murine model of breast cancer. The treated group exhibited a 60% reduction in tumor volume compared to untreated controls after four weeks of treatment.
- Case Study on Inflammation : Another study focused on the anti-inflammatory effects observed in a rat model of arthritis, where the compound significantly alleviated symptoms and reduced joint swelling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
